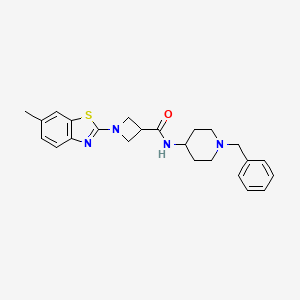

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4OS/c1-17-7-8-21-22(13-17)30-24(26-21)28-15-19(16-28)23(29)25-20-9-11-27(12-10-20)14-18-5-3-2-4-6-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNCAXJVGKWWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key characteristics include:

- Molecular Weight : Approximately 312.47 g/mol

- Functional Groups : Contains a benzylpiperidine moiety and a benzothiazole ring, which are known for their pharmacological significance.

This compound exhibits various pharmacological activities primarily through modulation of neurotransmitter systems and receptor interactions.

Key Mechanisms:

- Receptor Binding : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter release.

- Inhibition of Enzymatic Activity : Research indicates potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 19.9 |

| Compound B | OVCAR-3 (Ovarian) | 75.3 |

| Compound C | COV318 (Ovarian) | 50.0 |

These findings suggest that the compound's structural components contribute to its effectiveness against cancer cells by inducing apoptosis or inhibiting cell proliferation.

Neuropharmacological Effects

The benzylpiperidine structure is associated with various neuropharmacological effects. Studies indicate that similar compounds can modulate dopamine and serotonin receptors, leading to potential applications in treating mood disorders and neurodegenerative diseases.

Study 1: CCR3 Antagonism

A related compound was investigated for its ability to act as a CCR3 antagonist. The study found that modifications in the piperidine structure enhanced binding affinity and functional antagonism:

- Binding Affinity : Improved from micromolar to low nanomolar range.

- Functional Assay : Demonstrated significant inhibition of eotaxin-induced calcium mobilization in human eosinophils.

Study 2: Antitumor Activity

A series of benzothiazole derivatives were evaluated for their antitumor properties. The results indicated that modifications to the azetidine core could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, and how can reaction parameters be controlled to improve yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. For example, piperidine and benzothiazole precursors may require activation via carbodiimide-mediated amide bond formation (e.g., using EDCI or DCC) . Solvent selection (e.g., DMF or DCM) and temperature control (e.g., 0–25°C) are critical to minimize side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity. Yield optimization may involve adjusting stoichiometric ratios of azetidine-3-carboxylic acid derivatives and benzylpiperidine intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzothiazole and benzyl groups) and piperidine/azetidine backbone protons (δ 1.5–4.0 ppm). Compare with reference spectra of analogous compounds, such as tert-butyl piperidinecarboxylates .

- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion ([M+H]+) with an exact mass matching theoretical values (e.g., ±2 ppm deviation).

- IR Spectroscopy : Look for amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S/C=N vibrations (~650–750 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related piperidine derivatives, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential neurotoxicity (observe GHS hazard codes H302/H315). Store at 2–8°C under inert gas (argon) to prevent degradation . Emergency procedures should include decontamination with ethanol/water mixtures and medical consultation for exposure .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring (e.g., 6-methyl vs. 6-fluoro) influence the compound’s biological activity or receptor binding?

- Methodological Answer : Perform comparative SAR studies using analogs with varied substituents. For example, replace the 6-methyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) and assess binding affinity via radioligand assays (e.g., Ki values for receptor targets). Computational docking (e.g., AutoDock Vina) can model interactions with binding pockets, correlating steric/electronic effects with activity .

Q. What experimental approaches resolve contradictions in solubility and stability data across different studies?

- Methodological Answer :

- Solubility : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 or simulated gastric fluid) with HPLC quantification. Compare with literature values for structurally related carboxamides .

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Identify degradation products (e.g., hydrolysis of the azetidine ring) and adjust formulation buffers (e.g., citrate vs. phosphate) to enhance stability .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., octanol/water partitioning) and modify substituents (e.g., introduce polar groups on the benzyl moiety) to balance membrane permeability and solubility .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidine N-debenzylation). Introduce deuterium or fluorine atoms to block oxidative pathways .

Data Contradiction Analysis

Q. Discrepancies in reported NMR chemical shifts: How to troubleshoot?

- Methodological Answer : Variations may arise from solvent (CDCl3 vs. DMSO-d6) or concentration effects. Re-run NMR under identical conditions to published data (e.g., 400 MHz, 25°C) and verify using 2D techniques (COSY, HSQC) to assign overlapping signals . Cross-check with computational predictions (e.g., ACD/Labs or ChemDraw).

Q. Conflicting biological activity Are these due to assay variability or compound impurities?

- Methodological Answer : Perform orthogonal assays (e.g., functional cAMP vs. calcium flux assays) to confirm target engagement. Analyze batch purity via LC-MS (≥95% by area) and quantify trace impurities (e.g., unreacted benzothiazole precursors) that may antagonize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。